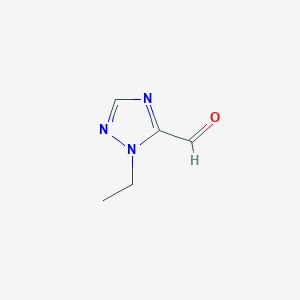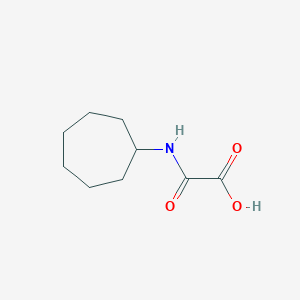
N~1~-Benzyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine
Vue d'ensemble
Description
N~1~-Benzyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine, also known as N1-Benzyl-N1-methyl-4-(trifluoromethyl)-1,2-diaminobenzene, is an organofluorine compound used in various scientific research applications. It is a colorless, relatively non-volatile liquid with a pungent odor. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound has been studied for its potential application in the fields of organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Analytical Chemistry and Environmental Studies
Nitisinone, structurally related to N1-Benzyl-N1-methyl-4-(trifluoromethyl)-1,2-benzenediamine, has been extensively studied in the context of its degradation processes. Using LC-MS/MS, researchers have explored the stability of nitisinone under different experimental conditions and identified its major degradation products. This research enhances the understanding of the chemical's properties, contributing to the knowledge of its potential environmental impacts and applications in analytical chemistry (Barchańska et al., 2019).
Synthetic Chemistry and Pharmacology
The synthesis of 1,4- and 1,5-benzodiazepines using o-phenylenediamine, a structural analog of N1-Benzyl-N1-methyl-4-(trifluoromethyl)-1,2-benzenediamine, has been a significant area of research. These compounds are crucial in the pharmaceutical industry due to their wide range of biological activities. The review of recent synthetic strategies for these compounds provides valuable insights for scientists and researchers exploring novel and efficient methods for synthesizing biologically active moieties (Teli et al., 2023).
Pharmacology and Toxicology
A comprehensive understanding of the pharmacological and toxicological aspects of similar compounds has been crucial. For instance, studies on NBOMes, which are potent hallucinogens with a structure closely related to N1-Benzyl-N1-methyl-4-(trifluoromethyl)-1,2-benzenediamine, have highlighted the importance of understanding their pharmacology, detection methods, and associated toxicities and fatalities. Such knowledge is essential for public health and forensic communities to address the potential risks associated with these compounds (Kyriakou et al., 2015).
Biopolymer Research
Research on xylan derivatives, including ethers and esters, demonstrates the potential of chemical modifications to produce biopolymers with specific properties. This research has implications for drug delivery applications and offers insights into the development of antimicrobial agents, highlighting the broad application potential of chemically modified biopolymers (Petzold-Welcke et al., 2014).
Propriétés
IUPAC Name |
1-N-benzyl-1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c1-20(10-11-5-3-2-4-6-11)14-8-7-12(9-13(14)19)15(16,17)18/h2-9H,10,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPHPTNYMUQSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



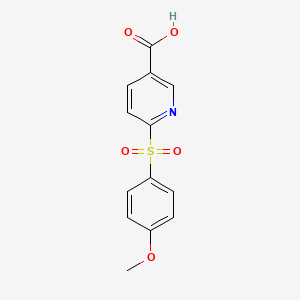
![N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1416200.png)

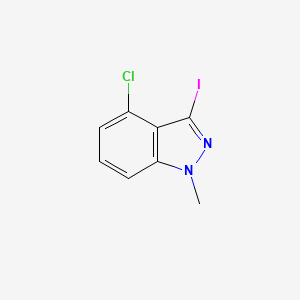
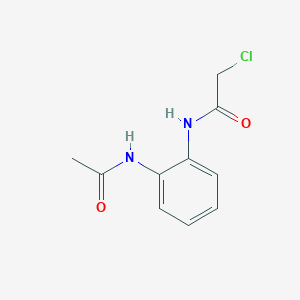

![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine](/img/structure/B1416210.png)
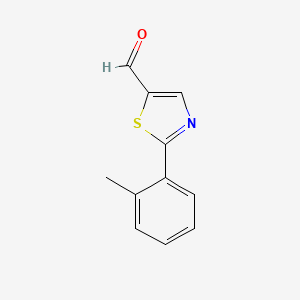

![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1416214.png)
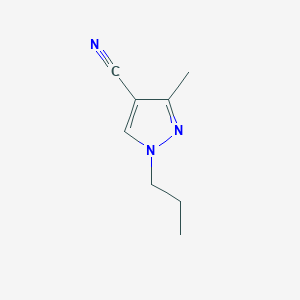
![4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine](/img/structure/B1416216.png)
